molecular formula C38H48Br4N10O8S B15184991 Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate CAS No. 83969-17-9

Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate

Cat. No.: B15184991
CAS No.: 83969-17-9
M. Wt: 1124.5 g/mol
InChI Key: YWUPBEPVRFECQB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used as a colorant dye in various industrial applications due to its vibrant color and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate involves multiple steps, starting with the preparation of 2,6-dibromo-4-nitroaniline. This intermediate is then diazotized and coupled with an appropriate amine to form the azo compound. The final step involves quaternization with trimethylamine and subsequent treatment with sulfuric acid to yield the sulphate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction typically produces amines .

Scientific Research Applications

Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in biological staining and labeling due to its vibrant color.

    Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.

    Industry: Widely used as a dye in textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate involves its interaction with molecular targets, primarily through its azo and ammonium groups. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-nitroaniline: A precursor in the synthesis of the compound.

    Azo dyes: Other azo compounds with similar structures and properties.

Uniqueness

Bis((2-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium) sulphate is unique due to its specific combination of bromine, nitro, azo, and ammonium groups, which confer distinct chemical and physical properties .

Properties

CAS No.

83969-17-9

Molecular Formula

C38H48Br4N10O8S

Molecular Weight

1124.5 g/mol

IUPAC Name

2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate

InChI

InChI=1S/2C19H24Br2N5O2.H2O4S/c2*1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5(2,3)4/h2*6-9,12-13H,5,10-11H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

YWUPBEPVRFECQB-UHFFFAOYSA-L

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.